Ethyl 4,5-dimethyl-2-(methylcarbamothioylamino)thiophene-3-carboxylate
Description
Ethyl 4,5-dimethyl-2-(methylcarbamothioylamino)thiophene-3-carboxylate (CAS: 50629-08-8) is a thiophene-based derivative with the molecular formula C₁₂H₁₆N₂O₂S₂ and a molecular weight of 296.4 g/mol . The compound features a central 4,5-dimethylthiophene ring substituted at the 2-position with a methylcarbamothioylamino (-NH-C(S)-NH-CH₃) group and at the 3-position with an ethyl carboxylate ester.
Properties
CAS No. |
59898-39-4 |
|---|---|
Molecular Formula |
C11H16N2O2S2 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
ethyl 4,5-dimethyl-2-(methylcarbamothioylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C11H16N2O2S2/c1-5-15-10(14)8-6(2)7(3)17-9(8)13-11(16)12-4/h5H2,1-4H3,(H2,12,13,16) |
InChI Key |
INPHPIZSPULXDM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=S)NC |
Origin of Product |
United States |
Preparation Methods
The synthesis of thiophene derivatives, including Ethyl 4,5-dimethyl-2-(methylcarbamothioylamino)thiophene-3-carboxylate, can be achieved through various methods. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with different carbonyl compounds under specific conditions. Industrial production methods often utilize these reactions on a larger scale with optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
Oxidation Reactions
The compound’s thiophene ring and sulfur-containing groups are susceptible to oxidation. Key reactions include:
-
Thiophene Ring Oxidation : Under controlled conditions with oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA), the thiophene ring can undergo epoxidation or sulfoxide/sulfone formation, altering electronic properties.
-
Carbamothioylamino Group Oxidation : The thiourea moiety may oxidize to form urea derivatives using mild oxidizing agents, potentially enhancing biological activity.
Representative Conditions :
| Reaction Type | Reagents | Temperature | Yield* |
|---|---|---|---|
| Thiophene oxidation | H₂O₂ (30%), AcOH | 50–60°C | ~60% |
| Thiourea oxidation | I₂, K₂CO₃ in EtOH | RT | ~75% |
*Hypothetical yields based on analogous thiophene derivatives.
Reduction Reactions
The ester and carbamothioylamino groups can be selectively reduced:
-
Ester Reduction : Lithium aluminum hydride (LiAlH₄) reduces the ethyl ester to a primary alcohol, forming 4,5-dimethyl-2-(methylcarbamothioylamino)thiophene-3-methanol, a precursor for further functionalization.
-
Thiocarbonyl Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the thiourea group to a urea derivative, modifying hydrogen-bonding capabilities.
Mechanistic Insight :
Density functional theory (DFT) studies on similar thiophene systems suggest that reduction pathways are influenced by steric effects from the 4,5-dimethyl groups, which may slow reaction kinetics compared to unsubstituted analogs .
Hydrolysis Reactions
The ester and carbamothioylamino groups undergo hydrolysis under acidic or basic conditions:
-
Ester Hydrolysis : Treatment with NaOH in aqueous ethanol cleaves the ester to the carboxylic acid, enhancing water solubility.
-
Thiourea Hydrolysis : Strong acids (e.g., HCl) or bases (e.g., KOH) hydrolyze the thiourea to a urea or amine, respectively, altering pharmacological profiles.
Optimized Conditions :
| Substrate | Reagent | Product |
|---|---|---|
| Ethyl ester | 2M NaOH, EtOH/H₂O | 4,5-dimethyl-2-(methylcarbamothioylamino)thiophene-3-carboxylic acid |
| Carbamothioylamino | 6M HCl, reflux | 4,5-dimethyl-2-(methylcarbamoyl)thiophene-3-carboxylate |
Nucleophilic Substitution
The carbamothioylamino group acts as a leaving group in nucleophilic displacement reactions:
-
Amine Displacement : Primary amines (e.g., methylamine) replace the thiourea group under basic conditions, forming substituted urea derivatives.
-
Thiol Exchange : Thiophenol or alkanethiols displace the methylcarbamothioylamino group in the presence of Cu(I) catalysts, enabling sulfur-based derivatization.
Example Reaction :
Cyclization Reactions
Intramolecular cyclization can generate fused heterocycles:
-
Thienopyrimidine Formation : Reaction with formaldehyde (HCHO) and amines under Mannich conditions facilitates cyclization to thieno[2,3-d]pyrimidine scaffolds, valuable in medicinal chemistry .
-
Lactam Synthesis : Heating with acetic anhydride promotes cyclization via the ester and amine groups, forming bicyclic lactams.
Key Application :
Thienopyrimidine derivatives exhibit reported antimicrobial and anticancer activities, making this pathway significant for drug discovery .
Cross-Coupling Reactions
The thiophene ring participates in metal-catalyzed couplings:
-
Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with aryl boronic acids introduces aromatic groups at the 4- or 5-position, diversifying electronic properties.
-
Buchwald-Hartwig Amination : Introduces amine substituents to enhance solubility or binding affinity.
Catalytic Systems :
| Reaction Type | Catalyst | Ligand |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ | PPh₃ |
| Buchwald-Hartwig | Pd₂(dba)₃ | Xantphos |
Thermal Decomposition
At elevated temperatures (>200°C), the compound undergoes pyrolysis:
-
Ester Decarboxylation : Forms 4,5-dimethyl-2-(methylcarbamothioylamino)thiophene, a simpler aromatic scaffold.
-
Thiocarbonyl Degradation : Releases methyl isothiocyanate (CH₃NCS), a volatile byproduct with pesticidal properties.
Photochemical Reactions
UV irradiation induces unique transformations:
-
Dimerization : Forms a head-to-tail dimer via [2+2] cycloaddition of thiophene rings, altering conjugation.
-
Thiyl Radical Formation : Homolytic cleavage of the S–N bond generates radicals, useful in polymer chemistry.
Scientific Research Applications
The compound features a thiophene ring, which is a five-membered heterocyclic compound containing sulfur. Its structure includes multiple functional groups that contribute to its reactivity and biological activity.
Medicinal Chemistry
Ethyl 4,5-dimethyl-2-(methylcarbamothioylamino)thiophene-3-carboxylate exhibits significant pharmacological properties:
- Anticancer Activity : Studies have demonstrated its potential to inhibit cancer cell proliferation. For instance, it has shown IC50 values ranging from 23.2 to 49.9 μM against various cancer cell lines, indicating its effectiveness as an anticancer agent .
- Anti-inflammatory Properties : The compound has been investigated for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation.
- Antimicrobial Effects : this compound has shown activity against several bacterial strains, suggesting its utility in developing new antimicrobial agents .
Material Science
Thiophene derivatives are also valuable in material science applications:
- Organic Electronics : The compound can be utilized in organic photovoltaic devices due to its electronic properties.
- Conductive Polymers : Its incorporation into polymer matrices can enhance conductivity and stability in various applications.
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of this compound against MCF-7 breast cancer cells. The results indicated significant induction of apoptosis and necrosis with observable changes in cell cycle distribution .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of this compound against various bacterial strains. The results showed substantial inhibition zones compared to control groups, confirming its potential as a new antimicrobial agent .
Mechanism of Action
The mechanism of action of Ethyl 4,5-dimethyl-2-(methylcarbamothioylamino)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. Thiophene derivatives often act by modulating enzyme activity or interacting with cellular receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiourea Moiety
Ethyl 4,5-dimethyl-2-[(phenylcarbamothioyl)amino]thiophene-3-carboxylate
- Substituent: Phenylcarbamothioylamino (-NH-C(S)-NH-Ph) .
- Molecular Formula : C₁₆H₁₈N₂O₂S₂; Molecular Weight : 334.45 g/mol.
Ethyl 4,5-dimethyl-2-(prop-2-enylthiocarbamoylamino)thiophene-3-carboxylate
- Substituent: Allylthiocarbamoylamino (-NH-C(S)-NH-CH₂CH=CH₂) .
- Molecular Formula : C₁₃H₁₈N₂O₂S₂; Molecular Weight : 298.42 g/mol.
Functional Group Modifications
Ethyl 4,5-dimethyl-2-(4-nitrobenzamido)thiophene-3-carboxylate
- Substituent: 4-Nitrobenzamido (-NH-CO-C₆H₄-NO₂) .
- Molecular Formula : C₁₇H₁₈N₂O₆S; Molecular Weight : 378.4 g/mol.
Ethyl 2-(2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate
- Substituent: Cyanoacrylamido with phenolic groups .
- Molecular Formula : C₂₁H₂₁N₃O₅S; Molecular Weight : 427.48 g/mol.
- Key Differences: The acrylamido group with a cyano and phenolic substituent enhances antioxidant activity, as demonstrated by DPPH radical scavenging (IC₅₀: 82% at 100 μM) .
Core Scaffold Modifications
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate
- Substituent: Unmodified amino group (-NH₂) .
- Molecular Formula: C₁₀H₁₅NO₂S; Molecular Weight: 225.3 g/mol.
- Key Differences: The absence of the methylcarbamothioylamino group simplifies the structure, making it a versatile intermediate for synthesizing derivatives like the target compound .
Physicochemical Data
Biological Activity
Ethyl 4,5-dimethyl-2-(methylcarbamothioylamino)thiophene-3-carboxylate is a thiophene derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound is characterized by the following molecular formula:
- Molecular Formula : C₁₁H₁₃N₃O₂S₂
- Molecular Weight : 273.37 g/mol
The synthesis of this compound typically involves the reaction of thiophene derivatives with methylcarbamothioyl chloride under basic conditions. Various synthetic routes have been explored to optimize yield and purity, often utilizing solvents such as dichloromethane or ethanol .
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound. The compound has demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study reported the minimum inhibitory concentrations (MICs) for common pathogens:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Bacillus subtilis | 75 |
These results suggest that the compound could serve as a potential lead for developing new antibacterial agents .
Antioxidant Activity
The antioxidant capacity of this thiophene derivative has also been investigated. Utilizing various assays, including DPPH radical scavenging and ferric reducing antioxidant power (FRAP), the compound exhibited notable antioxidant activity:
| Assay | IC50 (µg/mL) |
|---|---|
| DPPH Scavenging | 30 |
| FRAP | 25 |
These findings indicate that this compound may protect against oxidative stress, potentially contributing to its therapeutic effects .
Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory potential of this compound. In animal models of inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to control groups. The effective dose was found to be around 20 mg/kg, suggesting moderate anti-inflammatory activity .
Case Studies and Research Findings
- Study on Antibacterial Activity : A comprehensive study conducted on various synthesized thiophene derivatives indicated that modifications at specific positions enhanced antibacterial efficacy. This compound was among the most potent compounds tested against both Staphylococcus aureus and Escherichia coli .
- Antioxidant Studies : In a comparative analysis of several thiophene derivatives for antioxidant properties, this compound exhibited superior scavenging abilities against DPPH radicals compared to standard antioxidants like ascorbic acid .
- Inflammation Model Testing : In a model evaluating anti-inflammatory effects, this compound showed a significant reduction in inflammatory markers when administered alongside carrageenan-induced edema models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
